![molecular formula C13H19N3O B2382193 N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2411263-33-5](/img/structure/B2382193.png)
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. For example, this compound has been found to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which plays a key role in the production of pro-inflammatory cytokines. This compound has also been found to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to decrease the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to modulate the activity of the TRPV1 ion channel, which is involved in pain sensation. In addition, this compound has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. This compound has also been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, more studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including inflammation, pain, and cancer. Finally, the development of new synthetic compounds based on the structure of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-cyclopentyl-3-(4-fluorophenyl)prop-2-en-1-one with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate to obtain this compound. This method has been described in detail in several research papers and has been found to yield high purity this compound.
Scientific Research Applications
N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit analgesic activity by modulating the activity of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. In addition, this compound has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-13(17)14-9-7-11-8-10-16(15-11)12-5-3-4-6-12/h2,8,10,12H,1,3-7,9H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXEOKMFGRSLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN(C=C1)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

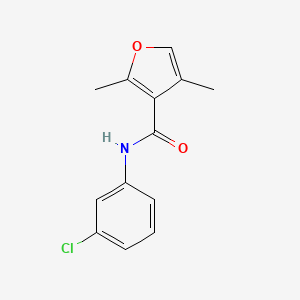
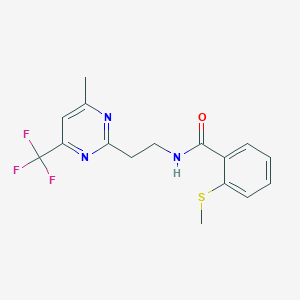
![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)
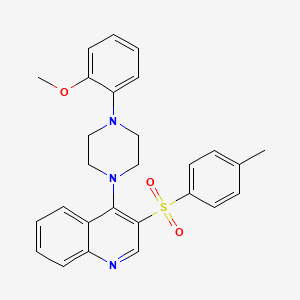
![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)
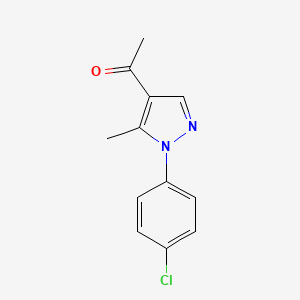
![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)
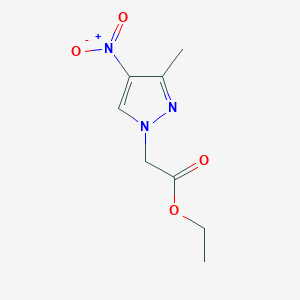
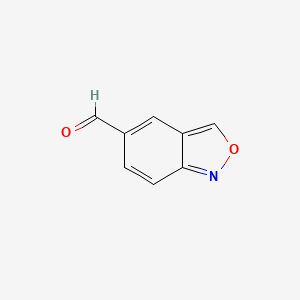
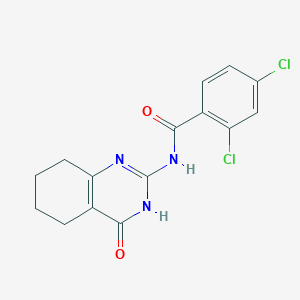
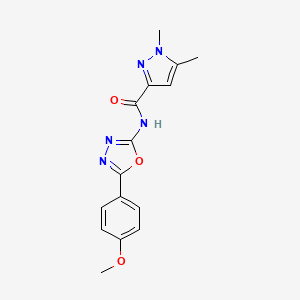
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)